molecular formula C22H24N6O4 B456424 N-[1-(1-ADAMANTYL)-1H-PYRAZOL-4-YL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE

N-[1-(1-ADAMANTYL)-1H-PYRAZOL-4-YL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE

Cat. No.: B456424
M. Wt: 436.5g/mol
InChI Key: WDDIVRPRFZFAGX-UHFFFAOYSA-N
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Description

N-[1-(1-ADAMANTYL)-1H-PYRAZOL-4-YL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is a complex organic compound characterized by its unique structure, which includes an adamantyl group, pyrazole rings, and a furanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-ADAMANTYL)-1H-PYRAZOL-4-YL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE typically involves multiple steps, starting with the preparation of the adamantyl-substituted pyrazole. This is followed by the introduction of the nitro-substituted pyrazole and the furanamide group. Common reagents used in these reactions include adamantane, hydrazine, and various nitrating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-ADAMANTYL)-1H-PYRAZOL-4-YL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The pyrazole rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the pyrazole rings.

Scientific Research Applications

N-[1-(1-ADAMANTYL)-1H-PYRAZOL-4-YL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(1-ADAMANTYL)-1H-PYRAZOL-4-YL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The adamantyl group provides stability and enhances the compound’s ability to interact with biological membranes. The pyrazole rings and nitro group contribute to its reactivity and potential biological activities. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes and receptors involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(1-ADAMANTYL)-1H-PYRAZOL-4-YL]-5-[(4-AMINO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE: Similar structure but with an amino group instead of a nitro group.

    N-[1-(1-ADAMANTYL)-1H-PYRAZOL-4-YL]-5-[(4-METHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

N-[1-(1-ADAMANTYL)-1H-PYRAZOL-4-YL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is unique due to its combination of an adamantyl group, pyrazole rings, and a nitro-substituted furanamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C22H24N6O4

Molecular Weight

436.5g/mol

IUPAC Name

N-[1-(1-adamantyl)pyrazol-4-yl]-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C22H24N6O4/c29-21(20-2-1-19(32-20)13-26-12-18(10-23-26)28(30)31)25-17-9-24-27(11-17)22-6-14-3-15(7-22)5-16(4-14)8-22/h1-2,9-12,14-16H,3-8,13H2,(H,25,29)

InChI Key

WDDIVRPRFZFAGX-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)N4C=C(C=N4)NC(=O)C5=CC=C(O5)CN6C=C(C=N6)[N+](=O)[O-]

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N4C=C(C=N4)NC(=O)C5=CC=C(O5)CN6C=C(C=N6)[N+](=O)[O-]

Origin of Product

United States

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